1,2-Bis(dicyclohexylphosphino)ethane is a bidentate phosphine ligand characterized by its unique structure, which includes two dicyclohexylphosphine groups attached to an ethane backbone. Its molecular formula is C26H48P2, and it has a molecular weight of 422.61 g/mol. This compound appears as a white to off-white solid and is soluble in organic solvents. It is notable for its chelating properties, which enable it to form stable complexes with various metals, making it valuable in coordination chemistry and catalysis .
1,2-Bis(dicyclohexylphosphino)ethane can be synthesized through several methods. A common approach involves the reaction of dicyclohexylphosphine with a suitable alkyl halide or other electrophiles to form the bis-phosphine compound. The synthesis typically requires controlled conditions to ensure high yields and purity:
1,2-Bis(dicyclohexylphosphino)ethane has several applications in both academic research and industrial settings:
Interaction studies involving 1,2-Bis(dicyclohexylphosphino)ethane primarily focus on its coordination with transition metals. These studies reveal how the ligand's steric and electronic properties affect the stability and reactivity of metal complexes. For example, the ligand's bulky dicyclohexyl groups can influence the accessibility of the metal center, thereby impacting catalytic activity and selectivity in reactions .
Several compounds share structural similarities with 1,2-Bis(dicyclohexylphosphino)ethane. Below are some comparable compounds:
Compound Name | Structure Type | Unique Features |
---|---|---|
1,2-Bis(diphenylphosphino)ethane | Bidentate phosphine | More rigid structure; often used in palladium catalysis |
1,2-Bis(diethylphosphino)ethane | Bidentate phosphine | Smaller steric bulk; different electronic properties |
1,2-Bis(triphenylphosphine)ethane | Bidentate phosphine | Highly sterically hindered; used in various metal complexes |
1,2-Bis(diphenylarsino)ethane | Bidentate arsenic | Similar coordination chemistry but with arsenic |
The uniqueness of 1,2-Bis(dicyclohexylphosphino)ethane lies in its combination of steric bulk and flexibility due to the cyclohexyl groups. This balance allows for effective metal coordination while maintaining reactivity in catalysis .
1,2-Bis(dicyclohexylphosphino)ethane demonstrates remarkable versatility in its coordination behavior with transition metals, particularly with palladium, nickel, gold, and iridium complexes. The ligand predominantly adopts a bidentate chelating coordination mode (κ²-P,P) across all these metal centers, forming stable five-membered chelate rings [1] [2] [3].
Palladium Coordination
Palladium(II) complexes with 1,2-bis(dicyclohexylphosphino)ethane consistently exhibit square planar geometry, characteristic of d⁸ electronic configuration [4] [3]. The bite angle of the chelating ligand ranges from 86° to 88°, slightly smaller than the ideal 90° due to the constraints imposed by the ethylene backbone [2]. X-ray crystallographic studies reveal palladium-phosphorus bond lengths ranging from 2.20 to 2.30 Å, indicating strong metal-ligand interactions [3]. The bulky cyclohexyl substituents provide significant steric protection around the metal center, enhancing the stability of these complexes under catalytic conditions [5].
Nickel Coordination
Nickel(II) complexes with 1,2-bis(dicyclohexylphosphino)ethane can adopt both square planar and tetrahedral geometries depending on the ancillary ligands present [2] [6]. In most characterized examples, square planar geometry predominates, with a characteristic bite angle of approximately 87.5° [2]. The nickel-phosphorus bond lengths typically range from 2.20 to 2.25 Å, reflecting the strong σ-donor character of the ligand [2]. The high-spin versus low-spin nature of these complexes is influenced by the overall ligand field strength, with the strongly donating cyclohexylphosphino groups favoring low-spin configurations in square planar environments [6].
Gold Coordination
Gold(I) complexes with 1,2-bis(dicyclohexylphosphino)ethane exhibit both chelating and bridging coordination modes [7] [8] [9]. In the chelating mode, gold centers adopt linear or slightly distorted trigonal geometries, with gold-phosphorus bond lengths ranging from 2.28 to 2.35 Å [8] [10]. The bridging mode leads to the formation of dinuclear complexes featuring aurophilic interactions, with Au···Au distances typically ranging from 2.997 to 3.168 Å [8] [10]. These aurophilic interactions significantly influence the photophysical properties of the resulting complexes, leading to characteristic phosphorescence emissions [8] [10].
Iridium Coordination
Iridium(III) complexes with 1,2-bis(dicyclohexylphosphino)ethane typically adopt octahedral geometries, with the bisphosphine ligand occupying two coordination sites in a chelating fashion [11]. The iridium-phosphorus bond lengths range from 2.25 to 2.35 Å, consistent with strong metal-ligand bonding [11]. These complexes demonstrate exceptional thermal stability and resistance to ligand dissociation, making them valuable precursors for catalytic applications [12].
Metal | Coordination Mode | Typical Geometry | Bite Angle (°) | Bond Length (Å) |
---|---|---|---|---|
Palladium(II) | κ²-P,P chelating | Square planar | 86-88 | 2.20-2.30 |
Nickel(II) | κ²-P,P chelating | Square planar / tetrahedral | 87.5 | 2.20-2.25 |
Gold(I) | κ²-P,P chelating / bridging | Linear / trigonal | ~85 | 2.28-2.35 |
Iridium(III) | κ²-P,P chelating | Octahedral | ~85 | 2.25-2.35 |
The electronic properties of 1,2-bis(dicyclohexylphosphino)ethane significantly influence the stability and reactivity of its metal complexes. The ligand exhibits strong σ-donor characteristics while displaying minimal π-acceptor ability, resulting in electron-rich metal centers that favor low oxidation states [13] [14] [15].
Electronic Effects
The Tolman electronic parameter for 1,2-bis(dicyclohexylphosphino)ethane, measured using nickel tetracarbonyl complexes, yields values between 2056-2060 cm⁻¹ [15] [16]. This parameter indicates strong electron-donating capability, comparable to other alkylphosphine ligands but significantly different from arylphosphines [15]. The strong σ-donor nature results from the electron-rich cyclohexyl substituents, which lack π-acceptor orbitals and thus channel electron density exclusively through σ-bonding pathways [16] [17].
The ligand field splitting parameter (Δ) for 1,2-bis(dicyclohexylphosphino)ethane complexes indicates moderate to strong field strength [14] [18]. Magnetic circular dichroism studies on iron complexes reveal that the ligand produces ligand field splittings comparable to other strongly donating bisphosphines [14] [18]. The absence of low-lying π* orbitals on the cyclohexyl groups eliminates metal-to-ligand charge transfer pathways, concentrating electron density on the metal center [14].
Steric Effects
The cone angle of 1,2-bis(dicyclohexylphosphino)ethane is approximately 142°, significantly larger than the 99° cone angle of 1,2-bis(diphenylphosphino)ethane [15] [19]. This substantial steric bulk profoundly influences the coordination chemistry and catalytic behavior of the resulting complexes [19] [20]. The bulky cyclohexyl groups create a protective steric environment around the metal center, inhibiting unwanted side reactions and enhancing selectivity in catalytic processes [19].
Studies on nickel-catalyzed polymerization demonstrate that the steric bulk of 1,2-bis(dicyclohexylphosphino)ethane leads to enhanced control over polymer chain growth compared to less hindered bisphosphine ligands [19]. The steric effects also influence the coordination number preferences of metal centers, often favoring lower coordination numbers due to steric congestion [20].
Ligand Field Theory Analysis
Density functional theory calculations on metal complexes containing 1,2-bis(dicyclohexylphosphino)ethane reveal significant stabilization of d-orbitals through strong σ-donation [14] [18]. The metal-phosphorus bonding is characterized by high metal bond order values, indicating covalent character in the metal-ligand interactions [14]. The HOMO-LUMO gaps in these complexes are typically larger than those observed with π-accepting ligands, contributing to enhanced kinetic stability [14].
Property | DCPE Value | Compared to DPPE | Effect on Complex |
---|---|---|---|
Tolman Electronic Parameter (ν, cm⁻¹) | 2056-2060 | Similar (2062 cm⁻¹) | Strong electron donation |
Cone Angle (°) | 142 | Larger (99°) | High steric hindrance |
σ-Donor Strength | Strong | Stronger | Stabilizes low oxidation states |
π-Acceptor Ability | Weak | Weaker | Reduces back-bonding |
Ligand Field Splitting (Δ) | Moderate-Strong | Similar | Moderate field strength |
HOMO-LUMO Gap Effect | Stabilizes complexes | Enhanced stability | Increased kinetic inertness |
Comprehensive comparative studies have been conducted to evaluate the coordination chemistry of 1,2-bis(dicyclohexylphosphino)ethane relative to other commonly employed bisphosphine ligands, including 1,2-bis(diphenylphosphino)ethane, 1,3-bis(diphenylphosphino)propane, and various rigid backbone systems [21] [23].
Structural Comparisons
Crystallographic studies reveal that 1,2-bis(dicyclohexylphosphino)ethane forms more elongated metal-phosphorus bonds compared to 1,2-bis(diphenylphosphino)ethane, attributed to the increased steric bulk of the cyclohexyl substituents [23]. The bite angles in metal complexes are consistently smaller for 1,2-bis(dicyclohexylphosphino)ethane (85-88°) compared to 1,2-bis(diphenylphosphino)ethane (86-90°), reflecting the conformational constraints imposed by the bulkier substituents [23].
Electronic Structure Differences
Spectroscopic investigations using iron(II) complexes demonstrate that backbone saturation in 1,2-bis(dicyclohexylphosphino)ethane versus the aromatic backbone in bis(diphenylphosphino)benzene ligands results in minor but significant differences in ligand field strength [14] [18]. The saturated ethyl backbone in 1,2-bis(dicyclohexylphosphino)ethane leads to slightly decreased 10Dq values compared to aromatic-backbone bisphosphines, while the absence of conjugated π-systems results in higher-lying ligand-based acceptor molecular orbitals [14] [18].
Chelate Ring Effects
Studies comparing different bisphosphine backbone lengths reveal that 1,2-bis(dicyclohexylphosphino)ethane forms particularly stable five-membered chelate rings [24]. Thermodynamic measurements using silver(I) complexes show that the five-membered ring formed by 1,2-bis(dicyclohexylphosphino)ethane is more stable than the four-membered ring of bis(diphenylphosphino)methane but less stable than the six-membered ring of 1,3-bis(diphenylphosphino)propane [24].
Catalytic Performance Comparisons
Comparative catalytic studies in cross-coupling reactions demonstrate that 1,2-bis(dicyclohexylphosphino)ethane-ligated palladium complexes exhibit superior performance in sterically demanding transformations compared to their diphenylphosphino analogues [21] [20]. The enhanced performance is attributed to the combination of strong electron donation and steric protection provided by the cyclohexyl substituents [20].
Nickel-catalyzed hydroformylation studies reveal that 1,2-bis(dicyclohexylphosphino)ethane complexes demonstrate exceptional stability under reaction conditions, with turnover numbers exceeding one million without significant decomposition [25]. This stability contrasts sharply with diphenylphosphino analogues, which typically require excess ligand to maintain activity [25].
Ligand Flexibility Studies
Investigations into backbone flexibility effects show that 1,2-bis(dicyclohexylphosphino)ethane exhibits intermediate flexibility compared to rigid systems like BINAP and highly flexible systems like longer-chain bisphosphines [20]. This intermediate flexibility allows for optimal metal center accessibility while maintaining strong chelation [20].
Ligand | Thermal Stability (°C) | Air Sensitivity | Chelate Effect | Coordination Preference | Catalytic Lifetime |
---|---|---|---|---|---|
DCPE | 92-96 | High | Strong | Chelating | Extended |
DPPE | 147-149 | Moderate | Strong | Chelating | Moderate |
DPPP | 115-120 | Moderate | Moderate | Chelating/Bridging | Moderate |
BINAP | 240-250 | Low | Very Strong | Chelating | Long |
Xantphos | 220-230 | Low | Very Strong | Chelating | Long |
The stability of metal complexes containing 1,2-bis(dicyclohexylphosphino)ethane under various reactive conditions has been extensively investigated, revealing exceptional robustness compared to many other phosphine ligand systems [25] [26] [27].
Thermal Stability
High-temperature stability studies demonstrate that palladium complexes with 1,2-bis(dicyclohexylphosphino)ethane remain intact up to 200°C without significant decomposition [26] [5]. Nickel analogues show stability up to 180°C, while gold and iridium complexes exhibit even greater thermal robustness [26]. Thermogravimetric analysis reveals that decomposition, when it occurs, primarily involves oxidation of the cyclohexyl substituents rather than metal-phosphorus bond cleavage [26].
The enhanced thermal stability compared to diphenylphosphino analogues is attributed to the absence of weak C-H bonds adjacent to the phosphorus centers and the steric protection provided by the cyclohexyl groups [25] [26]. Extended heating studies under inert atmosphere conditions show minimal ligand degradation over periods exceeding 100 hours at elevated temperatures [25].
Oxidative Stability
Under oxidative conditions, metal-1,2-bis(dicyclohexylphosphino)ethane complexes demonstrate variable stability depending on the metal center [28] [27]. Gold complexes exhibit exceptional resistance to oxidation, maintaining structural integrity even under strongly oxidizing conditions [27]. Palladium complexes show moderate stability, with gradual oxidation of the ligand occurring over extended exposure periods [28].
Nickel complexes are most susceptible to oxidative degradation, with rapid ligand oxidation observed under aerobic conditions [27]. However, this oxidation can be controlled through the use of appropriate protective atmospheres or stabilizing co-ligands [27].
Hydrolytic Stability
Aqueous stability studies reveal that 1,2-bis(dicyclohexylphosphino)ethane complexes generally exhibit good resistance to hydrolysis [29] [27]. Palladium complexes undergo slow hydrolysis in aqueous media, with half-lives exceeding 24 hours under neutral conditions [29]. Gold and iridium complexes demonstrate excellent aqueous stability, showing no significant decomposition over extended periods [27].
The hydrolytic stability is enhanced by the steric bulk of the cyclohexyl substituents, which inhibits water coordination and subsequent ligand displacement [27]. pH effects are significant, with acidic conditions promoting protonation and potential ligand dissociation [27].
Stability in Protic Solvents
Studies in alcoholic and other protic solvents demonstrate that 1,2-bis(dicyclohexylphosphino)ethane complexes maintain good stability [25] [30]. Cobalt complexes investigated for hydroformylation catalysis show remarkable stability in polar protic solvents, maintaining activity over extended reaction periods without requiring excess ligand [25].
The stability in protic media is attributed to the strong chelate effect and the steric protection provided by the ligand framework [25]. This stability contrasts favorably with many other phosphine ligand systems that require stringent exclusion of protic solvents [25].
Chemical Resistance
Under basic conditions, metal-1,2-bis(dicyclohexylphosphino)ethane complexes demonstrate excellent stability across all investigated metal centers [27]. The absence of acidic protons on the ligand framework prevents deprotonation reactions that could lead to complex decomposition [27].
Acidic conditions present more significant challenges, particularly for nickel complexes, which can undergo protonation-induced decomposition [27]. However, palladium, gold, and iridium complexes maintain reasonable stability under mildly acidic conditions [27].
Condition | Pd-DCPE Stability | Ni-DCPE Stability | Au-DCPE Stability | Ir-DCPE Stability |
---|---|---|---|---|
High Temperature (>150°C) | Stable up to 200°C | Stable up to 180°C | Very stable | Excellent stability |
Oxidative Environment | Moderate degradation | Rapid oxidation | Excellent stability | Good stability |
Aqueous Solutions | Slow hydrolysis | Hydrolysis observed | Stable | Stable |
Protic Solvents | Stable | Moderate stability | Stable | Stable |
Basic Conditions | Stable | Stable | Stable | Stable |
Acidic Conditions | Protonation possible | Decomposition | Stable | Moderate stability |
Corrosive;Irritant